Diethyl Propylmalonate (CAS 2163-48-6): A Comprehensive Technical Guide
Diethyl Propylmalonate (CAS 2163-48-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of diethyl propylmalonate (CAS 2163-48-6), a key chemical intermediate in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent reactions, and explores its significant applications, particularly in the field of drug development. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical industry, offering in-depth information to support their research and development activities.
Introduction
Diethyl propylmalonate, also known as propanedioic acid, propyl-, diethyl ester, is a diester derivative of malonic acid.[1] Its chemical structure, featuring a propyl group on the alpha-carbon of diethyl malonate, makes it a versatile building block in organic synthesis. The reactivity of the alpha-proton allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide will cover the fundamental aspects of diethyl propylmalonate, from its synthesis to its applications, with a focus on providing practical, technical information for laboratory and industrial use.
Chemical and Physical Properties
Diethyl propylmalonate is a colorless oil at room temperature.[2] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 2163-48-6 | [1] |
| Molecular Formula | C₁₀H₁₈O₄ | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Appearance | Colorless oil | [2] |
| Boiling Point | 221-222 °C (lit.) | [2] |
| Density | 0.987 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.418 (lit.) | [2] |
| Solubility | Soluble in Dichloromethane, Ethanol (B145695), and Ethyl Acetate. | [2] |
Table 2: Spectroscopic Data
| Spectroscopy | Data Summary | Reference(s) |
| ¹H NMR | Data available from spectral databases. | [1] |
| ¹³C NMR | Data available from spectral databases. | |
| Mass Spectrometry | Experimental GC-MS data available. | [1] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available. | [1] |
| Raman Spectroscopy | Data available. | [1] |
Table 3: Safety and Hazard Information
| Hazard Statement | Description | Reference(s) |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
| Flash Point | 92 °C (197.6 °F) - closed cup | [3] |
| Storage Class | 10 - Combustible liquids | [3] |
Synthesis of Diethyl Propylmalonate
The primary method for the synthesis of diethyl propylmalonate is the malonic ester synthesis, which involves the alkylation of diethyl malonate with a propyl halide.
Reaction Principle
The malonic ester synthesis relies on the acidity of the α-hydrogens of diethyl malonate, which can be deprotonated by a moderately strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, reacting with an alkyl halide, such as 1-bromopropane (B46711), in a bimolecular nucleophilic substitution (SN2) reaction to form the C-alkylated product.
Experimental Protocol: Synthesis of Diethyl Propylmalonate
This protocol is adapted from established procedures for malonic ester synthesis.
Materials:
-
Diethyl malonate
-
1-Bromopropane
-
Sodium ethoxide (or sodium metal and absolute ethanol to prepare it in situ)
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation.
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 equivalent) in absolute ethanol with stirring to prepare a solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise with stirring. The formation of the sodium salt of diethyl malonate may result in the formation of a white precipitate.
-
Alkylation: To the stirred solution of the diethyl malonate enolate, add 1-bromopropane (1.05 equivalents) dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diethyl propylmalonate by vacuum distillation to obtain the final product.
Applications in Drug Development
Diethyl propylmalonate and its derivatives are important intermediates in the synthesis of several classes of pharmaceuticals, most notably barbiturates and anticonvulsants like valproic acid.
Synthesis of Barbiturates
Substituted malonic esters are key precursors in the synthesis of barbiturates, which are a class of drugs that act as central nervous system depressants.[4] The synthesis involves the condensation of a disubstituted diethyl malonate with urea (B33335) in the presence of a strong base.
Synthesis of Valproic Acid
Diethyl malonate is a starting material for the synthesis of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. The synthesis involves a double alkylation of diethyl malonate with a propyl halide, followed by hydrolysis and decarboxylation.[5]
Experimental Protocol: Synthesis of Diethyl Dipropylmalonate (Precursor to Valproic Acid)
This protocol outlines the dialkylation of diethyl malonate to form the precursor to valproic acid.
Materials:
-
Diethyl malonate
-
1-Bromopropane
-
Sodium ethoxide (or sodium metal and absolute ethanol)
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
First Alkylation: Follow steps 1-3 of the protocol for the synthesis of diethyl propylmalonate.
-
Second Alkylation: To the reaction mixture containing diethyl propylmalonate, add a second equivalent of sodium ethoxide, followed by a second equivalent of 1-bromopropane. Heat the mixture to reflux for an additional 2-4 hours.
-
Work-up and Purification: Follow steps 4-7 of the protocol for the synthesis of diethyl propylmalonate to isolate and purify the diethyl dipropylmalonate.
Other Synthetic Applications
Synthesis of Propylacrylic Acid
Diethyl propylmalonate can be used in the synthesis of propylacrylic acid (PAA).[2] This transformation typically involves a Knoevenagel condensation or a similar reaction pathway.
Conclusion
Diethyl propylmalonate (CAS 2163-48-6) is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its straightforward synthesis via malonic ester alkylation and its utility as a precursor for important drugs like barbiturates and valproic acid underscore its importance. This technical guide has provided a detailed overview of its properties, synthesis, and applications, offering a practical resource for scientists and researchers in the field.
